molecular formula C10H11FO2 B065773 3-(4-Fluoro-2-methylphenyl)propanoic acid CAS No. 166251-34-9

3-(4-Fluoro-2-methylphenyl)propanoic acid

Cat. No. B065773
M. Wt: 182.19 g/mol
InChI Key: RQWSZWRPIFYZPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid and related compounds involves multiple steps, including the reaction of specific aldehydes with amino acids or similar substrates in refluxing ethanol. For example, 2-(4-Fluorobenzylideneamino) propanoic acid was synthesized through the reaction of 4-fluorobenzaldehyde and l-tyrosine or alpha-alanine in refluxing ethanol, showcasing a typical synthetic pathway for such compounds (Ye et al., 2007); (Ruan et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using techniques like NMR, FTIR, Raman spectroscopy, and X-ray diffraction. The studies reveal optimized ground-state geometries and provide insights into the vibrational wavenumbers, indicating a complex interaction of molecular bonds and structures (Ye et al., 2007); (Yao et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating a range of properties that can be harnessed for different applications. For instance, the interaction with DNA through electrostatic binding was observed, showcasing the potential for biological interactions (Yao et al., 2013).

Physical Properties Analysis

The physical properties, including thermal stability and vibrational spectra, have been determined through DSC–TGA techniques and vibrational spectroscopy studies. These studies provide valuable information on the stability and behavior of these compounds under various conditions (Ye et al., 2007); (Ruan et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, highlight the versatility of 3-(4-Fluoro-2-methylphenyl)propanoic acid derivatives. Studies have shown their potential in interacting with biological molecules, which could be leveraged in pharmaceutical applications (Yao et al., 2013).

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Research on the practical synthesis of related fluorinated biphenyls, like 2-Fluoro-4-bromobiphenyl, underscores the importance of developing efficient synthesis methods for fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals. These methods focus on overcoming challenges related to cost, safety, and environmental impact, providing a framework for synthesizing complex fluorinated molecules like 3-(4-Fluoro-2-methylphenyl)propanoic acid (Qiu et al., 2009).

Environmental and Analytical Chemistry

  • Studies on the sorption of phenoxy herbicides, which share structural similarities with 3-(4-Fluoro-2-methylphenyl)propanoic acid, to soil and minerals provide insights into environmental behavior, degradation, and potential impact of such compounds. These findings are critical for understanding the environmental persistence and mobility of synthetic organic compounds (Werner et al., 2012).

Chemosensors and Analytical Applications

  • Development of fluorescent chemosensors based on structural analogs demonstrates the utility of fluorinated compounds in detecting various analytes, including metal ions and neutral molecules. This research highlights the potential of 3-(4-Fluoro-2-methylphenyl)propanoic acid in developing new chemosensors with high selectivity and sensitivity for environmental monitoring and analytical chemistry (Roy, 2021).

Safety And Hazards

The safety data sheet for a similar compound, 3-[(4-fluoro-2-methylphenyl)carbamoyl]propanoic acid, indicates that it may cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing the mist or vapors, to wear protective clothing and eye protection, and to use only in a well-ventilated area .

properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWSZWRPIFYZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450409
Record name 3-(4-Fluoro-2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-2-methylphenyl)propanoic acid

CAS RN

166251-34-9
Record name 3-(4-Fluoro-2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (E)-3-(4-fluoro-2-methylphenyl)acrylic acid (13 g, 72.22 mmol) in EtOH (250 mL) was added PtO2 (250 mg) and then hydrogenated at 30 psi for 3 h. The reaction mixture was filtered on a Celite® pad, washed with MeOH (100 mL), and the filtrate was concentrated, washed with diethyl ether (20 mL), n-pentane (50 mL) and dried in vacuo to give 3-(4-fluoro-2-methylphenyl)propanoic acid as an off-white solid (10 g, 77%).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

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